molecular formula C9H7FN4 B14034654 6-(2-Fluoropyridin-3-yl)pyrimidin-4-amine

6-(2-Fluoropyridin-3-yl)pyrimidin-4-amine

Cat. No.: B14034654
M. Wt: 190.18 g/mol
InChI Key: WNNCHODGNVCRLP-UHFFFAOYSA-N
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Description

6-(2-Fluoropyridin-3-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyridopyrimidines.

Preparation Methods

The synthesis of 6-(2-Fluoropyridin-3-yl)pyrimidin-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as using a base like sodium hydride in a solvent like dimethylformamide.

    Introduction of the fluoropyridine moiety: This step involves the coupling of the pyrimidine core with a fluoropyridine derivative, often using palladium-catalyzed cross-coupling reactions.

    Final modifications: Additional steps may include purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

6-(2-Fluoropyridin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

6-(2-Fluoropyridin-3-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Fluoropyridin-3-yl)pyrimidin-4-amine involves its binding to the active site of MAP4K4, thereby inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

6-(2-Fluoropyridin-3-yl)pyrimidin-4-amine is unique compared to other pyridopyrimidine derivatives due to its specific fluoropyridine moiety, which enhances its binding affinity and selectivity for MAP4K4. Similar compounds include:

Properties

Molecular Formula

C9H7FN4

Molecular Weight

190.18 g/mol

IUPAC Name

6-(2-fluoropyridin-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C9H7FN4/c10-9-6(2-1-3-12-9)7-4-8(11)14-5-13-7/h1-5H,(H2,11,13,14)

InChI Key

WNNCHODGNVCRLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)C2=CC(=NC=N2)N

Origin of Product

United States

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